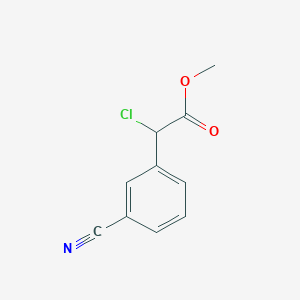

Methyl 2-chloro-2-(3-cyanophenyl)acetate

Description

Methyl 2-chloro-2-(3-cyanophenyl)acetate (CAS: 1344704-36-4, MFCD20441224) is an α-chlorinated ester derivative with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . The compound features a 3-cyanophenyl group attached to a chlorinated acetate ester backbone. The cyano (–CN) substituent is a strong electron-withdrawing group (EWG), which significantly influences the compound’s reactivity and stability. This compound is utilized as an intermediate in organic synthesis, particularly in the preparation of ionic liquids (ILs) and heterocyclic frameworks, though its purification can be challenging due to hydrolysis sensitivity .

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-chloro-2-(3-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9(11)8-4-2-3-7(5-8)6-12/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUJRPHRZIUHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 2-chloro-2-(3-cyanophenyl)acetate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the presence of chloro and cyano groups. This article provides a detailed examination of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 209.63 g/mol

- Functional Groups : Contains a chloro-substituted aromatic ring and an acetate functional group.

The structural components, particularly the cyano and chloro groups, are believed to enhance the compound's biological activity by influencing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : The cyano group may participate in hydrogen bonding with target proteins.

- Pi Stacking Interactions : The aromatic ring can engage in pi stacking interactions, facilitating binding to nucleic acids or proteins.

However, specific biochemical pathways affected by this compound remain largely unexplored, indicating a need for further research to elucidate its complete mechanism of action.

Antimicrobial Properties

Research suggests that this compound exhibits significant antimicrobial activity. Compounds with similar structural features have demonstrated effectiveness against various microorganisms, including:

- Bacteria : Potential activity against Gram-positive and Gram-negative strains.

- Fungi : Similar compounds have shown antifungal properties against drug-resistant strains like Candida auris .

The presence of chlorine atoms is believed to enhance lipophilicity and reactivity, contributing to the compound's antimicrobial efficacy .

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound may possess cytotoxic properties against cancer cell lines. For instance:

- Caco-2 Cells : Initial findings show a significant reduction in viability when treated with similar compounds, suggesting potential anticancer activity .

A detailed comparison of related compounds reveals varying degrees of anticancer effects depending on structural modifications, emphasizing the importance of specific substituents in enhancing selectivity and potency against cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-(4-Chloro-2-cyanophenyl)acetate | Chloro group, acetate | Moderate antimicrobial | Lower toxicity profile |

| Methyl 4-chlorobenzoate | Chlorobenzene ring | Antimicrobial properties | Simpler structure |

| Methyl 3-(4-chlorophenyl)propanoate | Propanoate instead of acetate | Anti-inflammatory | Broader application scope |

| Methyl 3-(trifluoromethyl)benzoate | Trifluoromethyl substitution | Enhanced lipophilicity | Increased metabolic stability |

This compound stands out due to its unique combination of functional groups that may contribute to distinctive reactivity patterns and potentially enhanced biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally related to this compound. Notably:

- Antimicrobial Activity : Research has indicated that chlorinated derivatives exhibit enhanced antimicrobial effects due to their ability to interact with multiple cellular targets on bacterial cells .

- Cytotoxic Effects : In vitro studies have demonstrated that modifications to the aromatic ring can lead to increased selectivity for cancer cell lines, highlighting the potential for developing targeted therapies based on this compound.

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The –CN group in the target compound enhances electrophilicity at the α-carbon, making it highly reactive in nucleophilic substitutions. This contrasts with methoxy (–OCH₃) or methyl (–CH₃) groups, which are electron-donating and reduce reactivity .

- Halogen Effects: Chloro (–Cl) and fluoro (–F) substituents increase electrophilicity but to a lesser extent than –CN. Dichloro derivatives (e.g., 2,4-dichlorophenyl) exhibit enhanced stability and lipophilicity, favoring applications in hydrophobic media .

Stability and Hydrolysis

- α-Chlorinated esters with strong EWGs (–CN, –CF₃) are prone to hydrolysis, complicating isolation. For example, Methyl 2-chloro-2-(3,4-dihydroxyphenyl)acetate rapidly hydrolyzes to its mandelic acid precursor, necessitating in situ reactions .

Preparation Methods

Nucleophilic Substitution Route

An alternative method involves nucleophilic substitution on a suitable halogenated intermediate, often starting from methyl acetoacetate derivatives substituted with halogenated aryl groups.

- Introduction of the cyano group via nitrile exchange or substitution reactions.

- Reaction of methyl acetoacetate derivatives with halogenated aromatic compounds bearing cyano substituents.

- Optimization of solvent polarity (e.g., dimethylformamide (DMF) or dichloromethane) and temperature to enhance yield.

- Temperature range: 50–90°C depending on substrates

- Use of bases such as potassium carbonate to facilitate substitution

- Reaction time: Several hours to overnight

- Column chromatography or recrystallization to isolate the pure ester

Comparative Analysis of Methods

| Aspect | Esterification Method | Nucleophilic Substitution Method |

|---|---|---|

| Starting Material | 2-chloro-2-(3-cyanophenyl)acetic acid | Halogenated aryl methyl acetoacetate derivatives |

| Catalyst | Acid catalyst (e.g., H₂SO₄) | Base catalyst (e.g., K₂CO₃) |

| Temperature | 60–80°C | 50–90°C |

| Solvent | Methanol | DMF, Dichloromethane |

| Reaction Time | Few hours | Several hours to overnight |

| Yield | Moderate to high | Moderate |

| Purification | Column chromatography | Column chromatography or recrystallization |

| Scalability | Good | Moderate |

Research Findings and Optimization

- Reaction Monitoring: Analytical techniques such as ¹H and ¹³C NMR confirm the presence of ester carbonyl peaks (~3.7 ppm for methyl ester protons, ~170 ppm for carbonyl carbon) and aromatic signals (7.2–8.0 ppm) consistent with chloro and cyano substituents.

- Infrared Spectroscopy (IR): Characteristic peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O stretch) validate functional groups.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) confirm molecular ion peaks and fragmentation patterns.

- Purity Assessment: HPLC with C18 columns and UV detection at 254 nm is standard for purity evaluation, often achieving >95% purity after purification.

Summary Table of Preparation Parameters

| Parameter | Esterification | Nucleophilic Substitution |

|---|---|---|

| Catalyst | H₂SO₄ (0.1–1 mol%) | K₂CO₃ (1–2 equiv) |

| Solvent | Methanol | DMF, Dichloromethane |

| Temperature | 60–80°C | 50–90°C |

| Reaction Time | 3–6 hours | 6–12 hours |

| Yield (%) | 70–85 | 60–75 |

| Purification Method | Silica gel chromatography | Silica gel chromatography or recrystallization |

| Characterization Techniques | NMR, IR, MS, HPLC | NMR, IR, MS, HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.